REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:8]2([C:12]#[N:13])[CH2:11][CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:1][C:2]1[C:3]([C:8]2([CH2:12][NH2:13])[CH2:11][CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
88 g
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Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1)C1(CCC1)C#N
|
Name
|
|
Quantity
|
575 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it was cooled back down to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched slowly with water (43 mL), 3 N NaOH (43 mL), and water (125 mL)
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Type
|
CUSTOM
|
Details
|
The quenched reaction
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Type
|
STIRRING
|
Details
|
was stirred for 30 min
|
Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1)C1(CCC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |